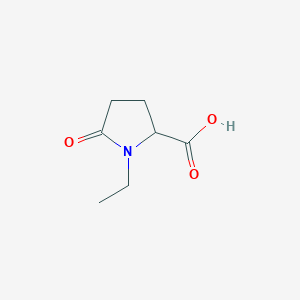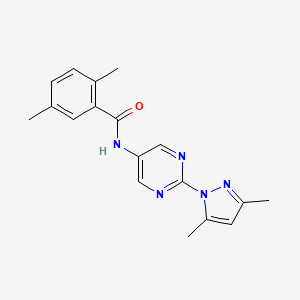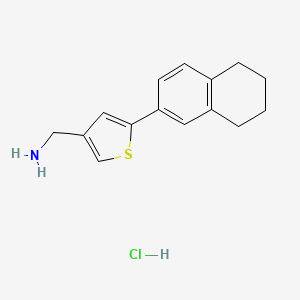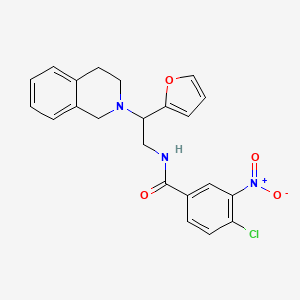
Ácido 1-etil-5-oxopirrolidina-2-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-5-oxopyrrolidine-2-carboxylic acid is a heterocyclic compound featuring a five-membered pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .
Aplicaciones Científicas De Investigación
1-Ethyl-5-oxopyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
Target of Action
It is known that pyrrolidine derivatives, which include 1-ethyl-5-oxopyrrolidine-2-carboxylic acid, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that the pyrrolidine ring, a key component of this compound, contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
It is known that pyrrolidine derivatives can influence various biological activities, potentially affecting multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It is known that the physicochemical parameters of pyrrolidine derivatives can be modified to obtain the best results for drug candidates .
Análisis Bioquímico
Biochemical Properties
1-Ethyl-5-oxopyrrolidine-2-carboxylic acid has been found to interact with several biomolecules. For instance, it has been suggested as a possible inhibitor of GABA transaminase, which could lead to an increase in the amount of GABA, a neurotransmitter with antiepileptic action .
Cellular Effects
The effects of 1-Ethyl-5-oxopyrrolidine-2-carboxylic acid on cells are diverse. It has been reported to have antiviral properties, with the ability to inactivate several viruses including hepatitis B surface antigen, vaccinia virus, herpes simplex virus, and influenza virus .
Molecular Mechanism
At the molecular level, 1-Ethyl-5-oxopyrrolidine-2-carboxylic acid exerts its effects through various mechanisms. As mentioned earlier, it is a possible inhibitor of GABA transaminase, which could lead to an increase in GABA levels .
Metabolic Pathways
It is known to interact with GABA transaminase, but the full extent of its involvement in metabolic pathways, including any effects on metabolic flux or metabolite levels, is not clear .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethyl-5-oxopyrrolidine-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of ethylamine with 5-oxopyrrolidine-2-carboxylic acid under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process .
Industrial Production Methods: In industrial settings, the production of 1-ethyl-5-oxopyrrolidine-2-carboxylic acid often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, employing advanced techniques such as continuous flow chemistry and in-line purification .
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-5-oxopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and solvents such as dichloromethane.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Comparación Con Compuestos Similares
5-Oxopyrrolidine-2-carboxylic acid: Lacks the ethyl group, resulting in different biological activities.
1-Methyl-5-oxopyrrolidine-2-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group, leading to variations in reactivity and applications.
Uniqueness: 1-Ethyl-5-oxopyrrolidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound in drug discovery and development .
Propiedades
IUPAC Name |
1-ethyl-5-oxopyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-2-8-5(7(10)11)3-4-6(8)9/h5H,2-4H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWPBFFUIGQGJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(CCC1=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-ethoxyphenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2546080.png)
![3-Fluoropropyl 4-{[4-(4-nitrophenyl)piperazino]methyl}phenyl ether](/img/structure/B2546082.png)

![2-((Imidazo[1,2-a]pyrimidin-2-ylmethyl)thio)benzo[d]thiazole](/img/structure/B2546084.png)

![4-cyano-N-[4-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]benzamide](/img/structure/B2546087.png)

![{4-[(2-Methoxyethoxy)methyl]phenyl}methanamine](/img/structure/B2546093.png)
![2-phenoxy-N-({N'-[(1E)-phenylmethylidene]hydrazinecarbonyl}methyl)acetamide](/img/structure/B2546096.png)


![N-(2H-1,3-benzodioxol-5-yl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2546100.png)

